
Dibutyl (2-hydroxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl (2-hydroxyethyl)phosphonate can be synthesized through the esterification of phosphonic acid with butanol and 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibutyl (2-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biomimetic agent due to its structural similarity to natural phosphonates.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in inhibiting certain enzymes.
Industry: It is used as a surfactant in flotation processes and as an additive in lubricants and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl (2-hydroxyethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phosphonate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application.
Comparison with Similar Compounds
- Dibutyl (2-hydroxyamino)-2-oxoethyl phosphonate
- Dibutyl (2-hydroxyethyl)phosphite
- Dibutyl (2-hydroxyethyl)phosphine oxide
Comparison: Dibutyl (2-hydroxyethyl)phosphonate is unique due to its specific combination of hydroxyl and phosphonate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and reduction reactions, making it suitable for specific applications in research and industry.
Properties
CAS No. |
51840-42-7 |
|---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
2-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H23O4P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
DZKGOUAJGXBHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCO)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)


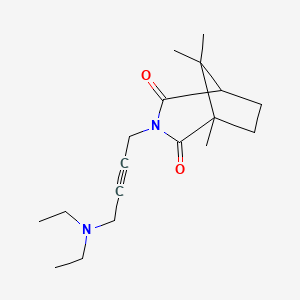
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

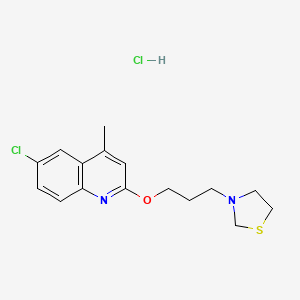
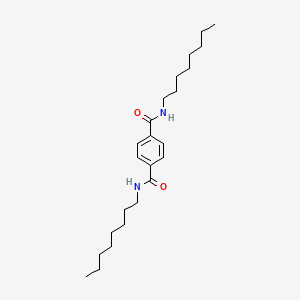
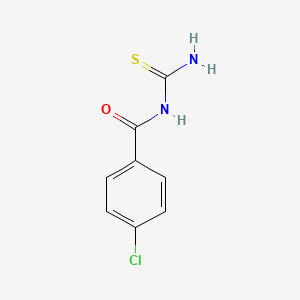
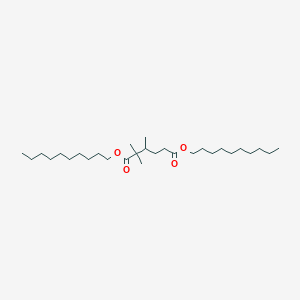


![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)

